molecular formula C7H11N3O2 B13330277 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid

5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13330277
M. Wt: 169.18 g/mol
InChI Key: VMWOAJJXUCKGRP-UHFFFAOYSA-N
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Description

5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or aldehydes.

Scientific Research Applications

5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The carboxylic acid group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the methyl and propan-2-yl groups.

    5-Phenyl-1,2,4-triazole-3-carboxylic acid: A similar compound with a phenyl group instead of the methyl and propan-2-yl groups.

Uniqueness

5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the methyl and propan-2-yl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylic acid is a member of the triazole family, notable for its unique structure which includes a five-membered ring with three nitrogen atoms and two carbon atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical and agricultural applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4O2C_8H_{12}N_4O_2, with a CAS number of 3641-13-2. The compound features both a methyl group and an isopropyl group at specific positions on the triazole ring, along with a carboxylic acid functional group. These structural components contribute to its reactivity and interaction with biological systems.

Anticancer Potential

Research indicates that compounds within the triazole class exhibit a range of biological activities, particularly in anticancer applications. For instance, modifications to the triazole core can enhance its anticancer efficacy. Studies have shown that related triazole derivatives can inhibit cell proliferation in various cancer cell lines, including colorectal cancer (HT-29) and liver cancer (HepG2) cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µg/mL)Activity Description
This compoundHT-29TBDPotential inhibitor
TZ55.7HT-2912.5Significant cytotoxic activity
Compound 7fHepG216.782Best anti-cancer potential

Note: TBD = To Be Determined; values are indicative of preliminary findings.

The mechanism by which triazole derivatives exert their anticancer effects often involves interaction with key enzymes and receptors involved in cancer signaling pathways. For example, some derivatives have demonstrated the ability to bind to ATP-active sites in tubulin, facilitating cell cycle arrest and apoptosis in cancer cells .

Interaction Studies

Binding affinity studies have been crucial for evaluating the therapeutic potential of this compound. These studies explore its interaction with various biological targets, which is essential for understanding its viability as a drug candidate.

Case Studies

  • Colorectal Cancer Study : A series of triazole derivatives were synthesized and evaluated for their antiproliferative activity against HT-29 cells. Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the micromolar range.
  • Liver Cancer Study : In another study focusing on HepG2 cells, several triazole derivatives were tested for their anticancer properties. The most potent compound displayed significant inhibition at low concentrations .

Properties

IUPAC Name

5-methyl-4-propan-2-yl-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4(2)10-5(3)8-9-6(10)7(11)12/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWOAJJXUCKGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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